Ambamustine

Description

tripeptide mustard; cpd not in Chemline 8/1/83; structure given in first source

Structure

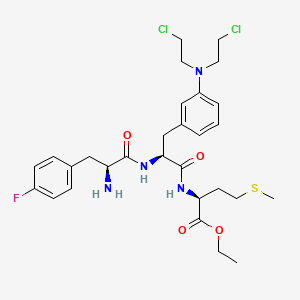

2D Structure

Properties

CAS No. |

85754-59-2 |

|---|---|

Molecular Formula |

C29H39Cl2FN4O4S |

Molecular Weight |

629.6 g/mol |

IUPAC Name |

ethyl (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate |

InChI |

InChI=1S/C29H39Cl2FN4O4S/c1-3-40-29(39)25(11-16-41-2)34-28(38)26(35-27(37)24(33)18-20-7-9-22(32)10-8-20)19-21-5-4-6-23(17-21)36(14-12-30)15-13-31/h4-10,17,24-26H,3,11-16,18-19,33H2,1-2H3,(H,34,38)(H,35,37)/t24-,25-,26-/m0/s1 |

InChI Key |

XPGDODOEEWLHOI-GSDHBNRESA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC(=CC=C1)N(CCCl)CCCl)NC(=O)[C@H](CC2=CC=C(C=C2)F)N |

Canonical SMILES |

CCOC(=O)C(CCSC)NC(=O)C(CC1=CC(=CC=C1)N(CCCl)CCCl)NC(=O)C(CC2=CC=C(C=C2)F)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-(4-fluorophenyl)Ala-3-(3-bis(2-chloroethyl)aminophenyl)Ala-Met ethyl ester 3-(4-fluorophenyl)alanyl-3-(3-bis(2-chloroethyl)aminophenyl)alanyl-methionine ethyl ester ambamustine PTT 119 PTT-119 PTT.119 |

Origin of Product |

United States |

Foundational & Exploratory

Ambamustine: A Technical Overview of its Chemical Structure, Mechanism, and Clinical Investigation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambamustine is a bifunctional alkylating agent belonging to the nitrogen mustard class of chemotherapeutic compounds. Developed as a potential treatment for various cancers, its mechanism of action is predicated on the cross-linking of DNA, which ultimately induces apoptosis in rapidly dividing cells. Despite showing some promise, its clinical development was discontinued after Phase II trials. This technical guide provides a comprehensive overview of the chemical structure of this compound, its proposed mechanism of action, and a summary of the available clinical trial data. Due to the limited availability of public information on this compound-specific experimental protocols, this guide also furnishes detailed, generalized methodologies for key assays relevant to the study of such alkylating agents.

Chemical Structure and Properties

This compound is a complex molecule incorporating a nitrogen mustard moiety, which is responsible for its alkylating activity.

| Identifier | Value |

| IUPAC Name | ethyl (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate |

| Molecular Formula | C₂₉H₃₉Cl₂FN₄O₄S |

| SMILES | CCOC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--N(CCCl)CCCl)NC(=O)--INVALID-LINK--F)N |

A comprehensive table of physicochemical properties for this compound is not publicly available. The following are predicted values.

| Property | Predicted Value |

| Molecular Weight | 629.6 g/mol |

| XLogP3 | 5.3 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 7 |

| Rotatable Bond Count | 16 |

Mechanism of Action

This compound, as a nitrogen mustard derivative, exerts its cytotoxic effects primarily through the alkylation of DNA.[1] The two chloroethyl groups form highly reactive aziridinium ions that can covalently bind to the N7 position of guanine bases in DNA. This can lead to several downstream events that contribute to cell death:

-

Intra- and Interstrand Cross-linking: The bifunctional nature of this compound allows it to form cross-links within the same DNA strand (intrastrand) or between opposite strands (interstrand). Interstrand cross-links are particularly cytotoxic as they prevent DNA replication and transcription.

-

DNA Damage Response: The formation of DNA adducts triggers the cell's DNA damage response (DDR) pathways. If the damage is too extensive to be repaired, these pathways will signal for the cell to undergo apoptosis.

-

Induction of Apoptosis: The culmination of DNA damage and the activation of the DDR leads to the initiation of the apoptotic cascade, resulting in programmed cell death.

Proposed mechanism of action for this compound.

Clinical Trial Data

This compound underwent Phase II clinical trials for non-Hodgkin's lymphoma and small cell lung cancer.[1] Development was subsequently discontinued. The following tables summarize data from a Phase II study in patients with small-cell lung cancer.[1]

Patient Demographics and Characteristics (n=17)

| Characteristic | Value |

| Median Age (years) | 64 (range: 46-75) |

| Median Performance Status | 1 |

| Refractory to Prior Chemotherapy | 12 patients |

| Extensive Disease | 12 patients |

Toxicity Profile (Grade III/IV)

| Adverse Event | Percentage of Patients |

| Leukopenia (Grade IV) | 5.9% (1 patient) |

| Anemia (Grade III) | 17.6% |

| Leukopenia (Grade III) | 11.8% |

| Thrombocytopenia (Grade III) | 23.5% |

The study reported no objective anti-tumor responses.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not publicly available. The following sections provide generalized, representative protocols for key experiments typically performed for nitrogen mustard-based alkylating agents.

Synthesis of a Nitrogen Mustard Compound (Illustrative Example)

This is a generalized protocol and does not represent the specific synthesis of this compound.

Objective: To synthesize a bifunctional nitrogen mustard derivative.

Materials:

-

Aromatic amine precursor

-

Ethylene oxide

-

Thionyl chloride

-

Appropriate solvents (e.g., dichloromethane, diethyl ether)

-

Reagents for purification (e.g., silica gel for column chromatography)

Procedure:

-

Hydroxyethylation: The aromatic amine precursor is reacted with an excess of ethylene oxide in a suitable solvent at a controlled temperature to introduce two hydroxyethyl groups onto the nitrogen atom.

-

Chlorination: The resulting dihydroxyethyl derivative is then treated with a chlorinating agent, such as thionyl chloride, in an inert solvent like dichloromethane. This reaction is typically carried out at low temperatures to control its exothermicity.

-

Work-up and Purification: The reaction mixture is carefully quenched, and the organic layer is washed, dried, and concentrated. The crude product is then purified using column chromatography on silica gel to yield the final nitrogen mustard compound.

-

Characterization: The structure of the synthesized compound is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

DNA Adduct Formation Assay

Objective: To determine the ability of the compound to form adducts with DNA.

Materials:

-

Calf thymus DNA

-

The nitrogen mustard compound

-

Incubation buffer (e.g., Tris-HCl)

-

Enzymes for DNA digestion (e.g., DNase I, nuclease P1, alkaline phosphatase)

-

LC-MS/MS system

Procedure:

-

DNA Incubation: Calf thymus DNA is incubated with varying concentrations of the nitrogen mustard compound in a buffer solution at 37°C for a specified period.

-

DNA Isolation: The DNA is precipitated, washed with ethanol to remove any unbound compound, and then re-dissolved.

-

Enzymatic Digestion: The DNA is enzymatically digested to its constituent nucleosides.

-

LC-MS/MS Analysis: The resulting mixture of nucleosides is analyzed by Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) to detect and quantify the presence of adducted nucleosides.

Apoptosis Assay by Annexin V Staining

Objective: To assess the induction of apoptosis in cancer cells treated with the compound.

Materials:

-

Cancer cell line (e.g., a human lymphoma cell line)

-

Cell culture medium and supplements

-

The nitrogen mustard compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Cancer cells are seeded in culture plates and treated with different concentrations of the compound for various time points.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Cell Cycle Analysis

Objective: To determine the effect of the compound on the cell cycle progression of cancer cells.

Materials:

-

Cancer cell line

-

Cell culture medium and supplements

-

The nitrogen mustard compound

-

Ethanol (for fixation)

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Treatment: Cells are treated with the compound for a defined period.

-

Fixation: The cells are harvested, washed, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and then incubated with a solution containing RNase A and PI.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Generalized experimental workflow for a nitrogen mustard compound.

Conclusion

This compound is a nitrogen mustard alkylating agent with a well-defined chemical structure. Its proposed mechanism of action, centered on DNA cross-linking and the induction of apoptosis, is characteristic of its class. However, the publicly available data, particularly regarding its preclinical development and detailed experimental protocols, is limited. The results from a Phase II clinical trial in small-cell lung cancer showed a lack of efficacy, which likely contributed to the discontinuation of its development. While this guide provides a thorough overview of the available information, further in-depth research would require access to proprietary data from the developing pharmaceutical companies.

References

The Alkylating Agent Bendamustine in Non-Hodgkin's Lymphoma: A Technical Guide for Researchers

An In-depth Examination of the Preclinical and Clinical Research Landscape for Bendamustine in the Treatment of Non-Hodgkin's Lymphoma. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanism of action, quantitative efficacy data, and detailed experimental protocols related to Bendamustine.

Core Concepts and Mechanism of Action

Bendamustine is a unique bifunctional chemotherapeutic agent, possessing both an alkylating nitrogen mustard group and a purine-like benzimidazole ring.[1][2][3][4] This distinct structure confers a mechanism of action that differs from conventional alkylating agents, contributing to its efficacy in non-Hodgkin's lymphoma (NHL), including cases resistant to other therapies.[2]

The primary mechanism of Bendamustine involves the induction of extensive and durable DNA damage. It forms covalent bonds with DNA, leading to both intra-strand and inter-strand cross-links. This damage disrupts DNA replication and transcription, ultimately triggering cell death. Unlike other alkylators, Bendamustine activates a base excision DNA repair pathway.

Bendamustine's cytotoxic effects are mediated through multiple cellular pathways:

-

Activation of DNA Damage Stress Response: The DNA lesions trigger a robust DNA damage response (DDR), activating key signaling pathways.

-

Induction of Apoptosis: Bendamustine induces programmed cell death through both p53-dependent and p53-independent pathways. It upregulates pro-apoptotic proteins such as PUMA and NOXA, leading to the activation of BAX and BAK and subsequent mitochondrial-mediated apoptosis.

-

Inhibition of Mitotic Checkpoints: The drug can inhibit mitotic checkpoints, leading to mitotic catastrophe, a form of cell death that occurs during mitosis.

-

cGAS-STING Pathway Activation: In diffuse large B-cell lymphoma (DLBCL), Bendamustine, in combination with rituximab, has been shown to induce pyroptosis by activating the cGAS-STING pathway, leading to an immunologically "hot" tumor microenvironment.

Quantitative Data on Bendamustine Efficacy

The efficacy of Bendamustine has been evaluated in both preclinical and clinical settings. The following tables summarize key quantitative data.

Preclinical Cytotoxicity

| Cell Line | Histological Subtype | IC50 (µM) | Reference |

| Raji | Burkitt's Lymphoma | Not specified | |

| MM.1s | Multiple Myeloma | Not specified | |

| RS4;11 | B-cell Acute Lymphoblastic Leukemia | Not specified | |

| Adult T-cell Leukemia (ATL) | Adult T-cell Leukemia/Lymphoma | 44.9 ± 25.0 | |

| Mantle Cell Lymphoma (MCL) | Mantle Cell Lymphoma | 21.1 ± 16.2 | |

| Diffuse Large B-cell Lymphoma (DLBCL) / Burkitt Lymphoma (BL) | DLBCL / BL | 47.5 ± 26.8 | |

| Multiple Myeloma (MM) | Multiple Myeloma | 44.8 ± 22.5 | |

| Lymphoma Cell Lines (general) | Lymphoma | 20 |

Clinical Efficacy in Relapsed/Refractory Indolent NHL

| Study Population | Treatment Regimen | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response | Reference |

| Rituximab-Refractory Indolent NHL | Bendamustine Monotherapy | 77% | 15% | 9.2 months | |

| Relapsed Indolent B-cell NHL & MCL | Bendamustine Monotherapy | 75% | Not specified | 7.7 - 9 months | |

| Refractory Indolent B-cell NHL & MCL | Bendamustine Monotherapy | 61% | Not specified | Not specified | |

| Relapsed/Refractory Indolent NHL | Bendamustine + Rituximab | 82% - 92% | Not specified | 23 - 30 months (PFS) |

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a general guideline based on methodologies described in the literature.

-

Cell Culture: Culture non-Hodgkin's lymphoma cell lines (e.g., Raji, Daudi) in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare a stock solution of Bendamustine hydrochloride in sterile water or DMSO. Perform serial dilutions to achieve the desired final concentrations. Add the Bendamustine solutions to the wells and incubate for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.

Western Blot Analysis for Protein Expression

-

Cell Lysis: After treatment with Bendamustine, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, p53, phospho-Chk1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

In Vivo Tumor Xenograft Model

Patient-derived xenografts (PDX) or cell line-derived xenografts are valuable tools for in vivo efficacy studies.

-

Animal Model: Use immunocompromised mice, such as NOD/SCID or NSG mice, to prevent rejection of human tumor cells.

-

Tumor Cell Implantation: Subcutaneously inject a suspension of NHL cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse. For PDX models, surgically implant patient tumor fragments.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Drug Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer Bendamustine intravenously at the desired dose and schedule. The control group should receive a vehicle control.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).

Signaling Pathways and Visualizations

Bendamustine-Induced DNA Damage and Apoptosis Pathway

The following diagram illustrates the key signaling events initiated by Bendamustine-induced DNA damage, leading to apoptosis.

Caption: Bendamustine's mechanism of action in non-Hodgkin's lymphoma.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of a compound like Bendamustine.

Caption: A typical preclinical research workflow for Bendamustine.

References

- 1. Bendamustine-based therapy as first-line treatment for non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of bendamustine in the treatment of indolent non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bendamustine: role and evidence in lymphoma therapy, an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Ambamustine in Small Cell Lung Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambamustine, a synthetic bifunctional alkylating agent, has been investigated for its potential therapeutic role in small cell lung cancer (SCLC), a malignancy characterized by rapid growth and early metastasis. This document provides a technical guide to the core findings of this compound in SCLC studies. It summarizes the available clinical data, delves into its presumed mechanism of action based on its chemical class, and outlines the experimental protocol from the primary clinical trial. Visualizations of the proposed signaling pathway and the clinical trial workflow are provided to facilitate a deeper understanding of this compound's role and evaluation in SCLC.

Introduction

Small cell lung cancer (SCLC) accounts for approximately 15% of all lung cancers and is distinguished by its aggressive clinical course. While initial response rates to first-line chemotherapy are high, the majority of patients experience disease progression due to the development of chemoresistance. This underscores the critical need for novel therapeutic agents. This compound, a nitrogen mustard derivative, was investigated as a second-line treatment option for SCLC. As an alkylating agent, its cytotoxic effects are mediated through the formation of covalent bonds with DNA, leading to the disruption of DNA replication and transcription, and ultimately, cell death.

Clinical Studies in Small Cell Lung Cancer

The primary investigation of this compound in SCLC was a Phase II multicenter study conducted by the Italian Lung Cancer Task Force (FONICAP). The study aimed to assess the efficacy and tolerability of this compound in patients with SCLC who had progressed after one first-line chemotherapy regimen.

Patient Characteristics and Study Design

A total of 17 patients were enrolled in the study. The patient population was characterized by a high proportion of individuals with unfavorable prognostic factors, including refractory disease and extensive disease stage.[1] Key patient characteristics are summarized in Table 1.

Table 1: Patient Characteristics in the Phase II Study of this compound in SCLC [1]

| Characteristic | Value |

| Number of Patients | 17 |

| Median Age (Range) | 64 years (46-75) |

| Median Performance Status | 1 |

| Extensive Disease | 12 patients (70.6%) |

| Refractory to Prior Chemotherapy | 12 patients (70.6%) |

Efficacy and Toxicity

The study reported no objective responses to this compound treatment. One patient exhibited a 50% regression of the primary tumor but experienced simultaneous disease progression in the liver, and was therefore classified as having progressive disease.[1]

The treatment was generally well-tolerated. The most common grade III/IV toxicities were hematological, as detailed in Table 2. Non-hematologic toxicity was reported as minimal.[1]

Table 2: Grade III/IV Toxicities Observed in the Phase II Study [1]

| Toxicity | Grade III | Grade IV |

| Anemia | 17.6% | 0% |

| Leukopenia | 11.8% | 5.9% (1 patient) |

| Thrombocytopenia | 23.5% | 0% |

Mechanism of Action

This compound is classified as a (β-chloroethyl)amine derivative, a class of nitrogen mustards that function as alkylating agents. While the specific molecular interactions of this compound have not been extensively detailed, its mechanism can be inferred from the well-characterized actions of similar bifunctional alkylating agents like Bendamustine.

These agents form electrophilic alkyl groups that covalently bind to nucleophilic sites on DNA bases. This process leads to the formation of both intra-strand and inter-strand DNA cross-links. These cross-links disrupt the normal function of DNA by interfering with replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

The proposed signaling pathway for this compound-induced cell death is illustrated in the following diagram:

Experimental Protocols

Clinical Trial Protocol for Phase II Study in SCLC

The following protocol was utilized in the FONICAP Phase II study of this compound:

-

Patient Eligibility: Patients with measurable SCLC that had progressed after one prior first-line chemotherapy regimen were eligible. Both "sensitive" (relapse > 3 months after first-line therapy) and "refractory" (relapse ≤ 3 months) patients were included.

-

Treatment Administration: this compound was administered at an initial dose of 2 mg/kg as a 1-hour intravenous infusion on day 1 of a 21-day cycle.

-

Dose Escalation: The dose could be increased to 3 mg/kg in subsequent cycles if no grade IV toxicity was observed and complete hematologic recovery occurred by day 22.

-

Study Design: The trial was designed as a two-stage optimal Simon's design.

-

Response Evaluation: Tumor response was assessed according to standard criteria.

The workflow for this clinical trial is depicted in the diagram below:

Conclusion

The investigation of this compound in pretreated SCLC patients in a Phase II setting did not demonstrate significant antitumor activity. While the drug was well-tolerated, the lack of objective responses in a heavily pretreated population with poor prognostic features suggests limited single-agent efficacy in this context. The mechanism of action, presumed to be through DNA alkylation, is a well-established anti-cancer strategy. However, the clinical results indicate that for this specific patient population, this compound monotherapy was insufficient to overcome resistance. Future research, if pursued, might explore this compound in combination with other cytotoxic or targeted agents, or in different cancer types that have shown sensitivity to alkylating agents.

References

Bendamustine: A Technical Whitepaper on the Nitrogen Mustard Compound

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Ambamustine" yielded insufficient public data for a comprehensive technical guide. Due to its structural and functional similarity as a nitrogen mustard compound, and the availability of extensive public research, this guide will focus on Bendamustine .

Executive Summary

Bendamustine is a unique bifunctional chemotherapeutic agent, combining a nitrogen mustard moiety with a benzimidazole ring. This structure confers both alkylating and potential antimetabolite properties, distinguishing it from other classical nitrogen mustards. It is clinically utilized in the treatment of certain hematological malignancies. This document provides a comprehensive technical overview of Bendamustine's core properties, including its physicochemical characteristics, mechanism of action, cytotoxicity, pharmacokinetics, and associated experimental protocols.

Physicochemical and Pharmacokinetic Properties

Bendamustine's chemical structure and properties are critical to its biological activity. The following tables summarize key quantitative data regarding its physicochemical nature, pharmacokinetic profile in humans, and toxicological parameters.

Table 1: Physicochemical Properties of Bendamustine

| Property | Value | Reference |

| Chemical Formula | C₁₆H₂₁Cl₂N₃O₂ | [1] |

| Molecular Weight | 358.26 g/mol | [2] |

| CAS Number | 16506-27-7 (free base) | [2] |

| Melting Point | 149-151°C | [3] |

| Water Solubility | Soluble | [1] |

| LogP | 1.8 | |

| pKa (Strongest Acidic) | 4.36 | |

| pKa (Strongest Basic) | 6.41 | |

| Plasma Protein Binding | 94-96% |

Table 2: Human Pharmacokinetic Parameters of Bendamustine (Intravenous Administration)

| Parameter | Value | Patient Population/Dosage | Reference |

| Half-life (t½) | ~40 minutes | Relapsed/Refractory Malignancy | |

| Peak Plasma Concentration (Cmax) | 5,746 - 8,600 ng/mL | 120 mg/m² dose | |

| Area Under the Curve (AUC₀₋₂₄) | 7,121 - 10,200 ng·h/mL | 90-120 mg/m² dose | |

| Volume of Distribution (Vd) | ~25 L | Solid Tumors | |

| Clearance (CL) | 24.1 ± 13.3 L/h | Relapsed/Refractory B-NHL and MCL | |

| Primary Metabolism | Hydrolysis (non-enzymatic), CYP1A2 | N/A | |

| Urinary Excretion (unchanged) | < 5% | Relapsed/Refractory Malignancy |

Table 3: Cytotoxicity of Bendamustine in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 16.98 (24h) | |

| ATL Cell Lines (mean) | Adult T-cell Leukemia | 44.9 ± 25.0 | |

| MCL Cell Lines (mean) | Mantle Cell Lymphoma | 21.1 ± 16.2 | |

| DLBCL/BL Cell Lines (mean) | Diffuse Large B-cell/Burkitt Lymphoma | 47.5 ± 26.8 | |

| MM Cell Lines (mean) | Multiple Myeloma | 44.8 ± 22.5 | |

| THP-1 | Acute Monocytic Leukemia | Not specified, but effective |

Table 4: Toxicological Profile of Bendamustine

| Parameter | Value | Species | Route | Reference |

| LD₅₀ | 240 mg/m² | Mouse, Rat | Intravenous | |

| Maximum Tolerated Dose (MTD) | 180 mg/m² (day 1+2 schedule) | Human (Solid Tumors) | Intravenous | |

| Common Grade 3/4 Adverse Events | Neutropenia, Thrombocytopenia, Anemia, Infection, Pyrexia | Human | Intravenous | |

| Dose-Limiting Toxicity | Thrombocytopenia | Human (Solid Tumors) | Intravenous |

Mechanism of Action

Bendamustine exerts its cytotoxic effects through multiple mechanisms, primarily as a DNA alkylating agent. Its unique structure, however, leads to a distinct pattern of cellular response compared to other alkylating agents.

-

DNA Damage: The core mechanism involves the alkylation of DNA, leading to the formation of intra-strand and inter-strand cross-links. This damage is extensive and more durable than that caused by agents like cyclophosphamide or melphalan. This disruption of the DNA structure physically obstructs DNA replication and transcription, leading to cell cycle arrest.

-

Activation of DNA Damage Response (DDR): Bendamustine-induced DNA lesions trigger a robust DNA damage response. A key pathway activated is the ATM-Chk2 signaling cascade. This leads to the degradation of Cdc25A and inhibitory phosphorylation of Cdc2, resulting in a G2/M cell cycle arrest.

-

Induction of Apoptosis: The extensive and persistent DNA damage ultimately pushes the cell towards programmed cell death (apoptosis). Bendamustine activates the intrinsic (mitochondrial) apoptotic pathway. This involves the p53-dependent upregulation of pro-apoptotic proteins like PUMA and NOXA, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, and subsequent caspase activation.

-

Unique Repair Pathway Activation: Unlike other alkylators that are counteracted by alkyltransferase DNA repair mechanisms, bendamustine appears to primarily activate the base excision repair (BER) pathway. This suggests a different mode of interaction with DNA and may contribute to its efficacy in tumors resistant to other alkylating agents.

Signaling Pathways and Experimental Workflows

Bendamustine-Induced DNA Damage Response and G2/M Arrest

Caption: Bendamustine induces DNA damage, activating the ATM-Chk2 pathway, leading to G2/M cell cycle arrest.

Bendamustine-Induced Apoptosis Pathway

Caption: Bendamustine triggers p53-mediated intrinsic apoptosis via mitochondrial pathways.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Bendamustine's activity.

Protocol: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard methodologies for assessing cytotoxicity in adherent or suspension cancer cells.

Objective: To determine the concentration of Bendamustine that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Bendamustine hydrochloride

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom plates

-

Multichannel pipette

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader (spectrophotometer)

Procedure:

-

Cell Seeding:

-

For adherent cells: Trypsinize and resuspend cells in complete medium. Seed 5,000-10,000 cells per well (in 100 µL) into a 96-well plate. Incubate overnight to allow for cell attachment.

-

For suspension cells: Resuspend cells in complete medium. Seed 20,000-50,000 cells per well (in 100 µL) into a 96-well plate.

-

-

Drug Treatment:

-

Prepare a stock solution of Bendamustine in an appropriate solvent (e.g., DMSO or sterile water).

-

Perform serial dilutions of Bendamustine in complete culture medium to achieve final concentrations ranging from approximately 1 µM to 200 µM.

-

Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of Bendamustine. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

For adherent cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.

-

For suspension cells: Add 100 µL of solubilization solution directly to each well.

-

Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate cell viability as a percentage of the untreated control:

-

% Viability = (Absorbance of treated cells / Absorbance of untreated cells) * 100

-

-

Plot the percentage of cell viability against the log of the Bendamustine concentration. Use non-linear regression analysis to determine the IC₅₀ value.

-

Protocol: DNA Double-Strand Break Analysis via γH2AX Immunofluorescence

This protocol describes the detection and quantification of γH2AX foci, a marker for DNA double-strand breaks, using immunofluorescence microscopy.

Objective: To visualize and quantify the formation of DNA double-strand breaks in cells following treatment with Bendamustine.

Materials:

-

Cells cultured on sterile glass coverslips in a multi-well plate

-

Bendamustine hydrochloride

-

PBS (Phosphate-Buffered Saline)

-

Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.2-0.5% Triton X-100 in PBS

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary Antibody: Anti-phospho-Histone H2A.X (Ser139) antibody (e.g., mouse monoclonal or rabbit polyclonal), diluted in Blocking Buffer (typically 1:200 to 1:800 dilution).

-

Secondary Antibody: Fluorescently-conjugated anti-mouse or anti-rabbit IgG (e.g., Alexa Fluor 488 or 594), diluted in Blocking Buffer (typically 1:500 to 1:1000).

-

Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole) solution (e.g., 1 µg/mL in PBS).

-

Antifade mounting medium

-

Microscope slides

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Culture and Treatment:

-

Seed cells onto sterile coverslips in a multi-well plate and allow them to attach overnight.

-

Treat the cells with the desired concentrations of Bendamustine for a specified time (e.g., 2, 8, or 24 hours). Include an untreated control.

-

-

Fixation:

-

Aspirate the culture medium and gently wash the cells twice with PBS.

-

Add Fixation Buffer to each well to cover the coverslips and incubate for 15 minutes at room temperature.

-

-

Permeabilization:

-

Aspirate the Fixation Buffer and wash the cells three times with PBS (5 minutes per wash).

-

Add Permeabilization Buffer and incubate for 10-15 minutes at room temperature. This allows the antibodies to access the nuclear proteins.

-

-

Blocking:

-

Aspirate the Permeabilization Buffer and wash three times with PBS.

-

Add Blocking Buffer to each well and incubate for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Aspirate the Blocking Buffer.

-

Add the diluted primary anti-γH2AX antibody solution to each coverslip.

-

Incubate overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

The next day, aspirate the primary antibody solution and wash the cells three times with PBS (5 minutes per wash).

-

Add the diluted fluorescently-conjugated secondary antibody.

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Aspirate the secondary antibody solution and wash three times with PBS, protected from light.

-

Add DAPI solution and incubate for 5 minutes at room temperature to stain the nuclei.

-

Wash the coverslips one final time with PBS.

-

Carefully remove the coverslips from the wells and mount them onto microscope slides with a drop of antifade mounting medium, cell-side down. Seal the edges with clear nail polish.

-

-

Imaging and Quantification:

-

Visualize the slides using a fluorescence microscope. Acquire images of the DAPI (blue) and the secondary antibody (e.g., green for Alexa Fluor 488) channels.

-

Quantify the number of distinct fluorescent foci (γH2AX foci) per nucleus (DAPI-stained area). This can be done manually or using automated image analysis software (e.g., ImageJ/Fiji).

-

Analyze at least 50-100 cells per condition to obtain statistically significant results.

-

Conclusion

Bendamustine is a potent nitrogen mustard compound with a multifaceted mechanism of action that differentiates it from other alkylating agents. Its ability to induce durable DNA damage, activate specific DNA repair and cell cycle checkpoint pathways, and trigger robust apoptosis contributes to its clinical efficacy. The provided data tables and detailed experimental protocols offer a foundational resource for researchers and drug development professionals engaged in the study of DNA damaging agents and the development of novel cancer therapeutics. Further research into the unique molecular interactions of Bendamustine may unveil new therapeutic strategies and opportunities for combination therapies.

References

Ambamustine: A Technical Overview of its Antineoplastic Activity

For Researchers, Scientists, and Drug Development Professionals

Ambamustine (also known as PTT-119) is a novel tripeptide nitrogen mustard compound investigated for its antineoplastic properties. As a bifunctional alkylating agent, its mechanism of action is predicated on the covalent modification of DNA, leading to cytotoxicity in rapidly proliferating cancer cells.[1][2] This technical guide provides a comprehensive overview of the available preclinical data on this compound, its proposed mechanism of action, and detailed experimental methodologies relevant to its evaluation. Development of this compound was discontinued after Phase II trials for small cell lung cancer and preregistration for non-Hodgkin's lymphoma.[2]

Quantitative Data Presentation

The following table summarizes the in vitro antineoplastic activity of this compound against various human cancer cell lines as determined by a limiting dilution analysis. This assay measures the frequency of clonogenic cancer cells remaining after treatment.

| Cell Line | Cancer Type | Concentration (µg/mL) | Effect on Clonogenic Colonies |

| K-562 | Chronic Myelogenous Leukemia | 5 | ~83% reduction |

| 25 | ~73% reduction | ||

| 50 | Complete elimination | ||

| CCRF-SB | Acute Lymphoblastic Leukemia | 5 | ~82% reduction |

| 25 | Complete elimination | ||

| 50 | Complete elimination | ||

| LoVo-Dk | Multidrug-Resistant Colon Cancer | 5 | Virtually complete inhibition |

Data synthesized from a study by Gobbi et al., which investigated the effect of this compound on leukemic and multidrug-resistant cancer cell lines.[3]

Core Mechanism of Action

This compound, as a nitrogen mustard derivative, functions as a bifunctional alkylating agent. Its cytotoxic effects are primarily mediated through the alkylation of DNA. The proposed mechanism involves the formation of highly reactive electrophilic intermediates that covalently bind to nucleophilic sites on the DNA, particularly the N7 position of guanine. This can result in several DNA lesions, including mono-adducts, interstrand cross-links (ICLs), and intrastrand cross-links. These DNA alterations obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

Experimental Protocols

The following is a detailed, representative protocol for a Limiting Dilution Assay (LDA), a technique used to quantify the frequency of clonogenic cancer cells after treatment with a cytotoxic agent like this compound.

Objective: To determine the in vitro efficacy of this compound by quantifying the reduction in the frequency of proliferating cancer cells.

Materials:

-

Cancer cell lines (e.g., K-562, CCRF-SB)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (PTT-119)

-

Phosphate-Buffered Saline (PBS)

-

Trypan Blue solution

-

96-well flat-bottom microplates

-

Hemocytometer

-

Incubator (37°C, 5% CO2)

-

Microscope

Procedure:

-

Cell Culture: Maintain the selected cancer cell lines in logarithmic growth phase in complete culture medium.

-

Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 5, 25, 50 µg/mL).

-

Treatment:

-

Harvest and count the cancer cells. Assess viability using Trypan Blue exclusion.

-

Resuspend the cells at a concentration of 1 x 10^6 cells/mL in complete culture medium.

-

Add the prepared this compound dilutions to the cell suspension. Include a vehicle control (medium with solvent, if applicable) and an untreated control.

-

Incubate the cell suspensions at 37°C in a 5% CO2 incubator for a specified duration (e.g., 2 hours).

-

-

Washing and Resuspension:

-

After incubation, centrifuge the cell suspensions to pellet the cells.

-

Aspirate the supernatant containing the drug.

-

Wash the cell pellet twice with sterile PBS to remove any residual drug.

-

Resuspend the final cell pellet in fresh complete culture medium.

-

-

Plating for Limiting Dilution:

-

Perform a viable cell count of the treated and control cell suspensions.

-

Prepare serial dilutions of the cell suspensions.

-

Plate the cells in 96-well microplates at various densities (e.g., from 1 to 10,000 cells per well). Plate multiple replicates (e.g., 24 wells) for each cell density.

-

-

Incubation and Scoring:

-

Incubate the plates for a period that allows for colony formation (e.g., 7-14 days).

-

After the incubation period, score each well for the presence or absence of a colony using an inverted microscope. A positive well is one that contains a colony of a certain minimum size (e.g., >50 cells).

-

-

Data Analysis:

-

For each treatment group and cell density, calculate the fraction of negative (no growth) wells.

-

Use Poisson statistics to determine the frequency of clonogenic cells. The logarithm of the fraction of negative wells is plotted against the number of cells plated per well. The frequency of clonogenic cells is the reciprocal of the cell number at which 37% of the wells are negative.

-

Compare the frequencies of clonogenic cells in the this compound-treated groups to the control group to determine the percentage of cell killing.

-

References

Ambamustine: A Technical Overview of a Discontinued Nitrogen Mustard Agent

Disclaimer: This document provides a summary of the publicly available information on Ambamustine (C₂₉H₃₉Cl₂FN₄O₄S). This compound is an antineoplastic agent whose development was discontinued in 2013. Consequently, there is a significant scarcity of detailed preclinical and clinical data in the public domain. This guide summarizes the known properties and provides context on the general methodologies used to evaluate such compounds.

Core Compound Information

This compound is a bifunctional alkylating agent belonging to the nitrogen mustard class of chemotherapeutic compounds.[1] Developed by Proter and later Abbott GmbH & Co. KG, it was investigated for its potential in treating Non-Hodgkin's lymphoma and small cell lung cancer before its discontinuation.[1]

Chemical and Physical Properties

The following table summarizes the key identifiers and properties of this compound.

| Property | Value |

| Molecular Formula | C₂₉H₃₉Cl₂FN₄O₄S[2][3][4] |

| Molecular Weight | 629.62 g/mol |

| CAS Registry Number | 85754-59-2 |

| IUPAC Name | ethyl (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate |

| Synonyms | N-(3-(M-(BIS(2-CHLOROETHYL)AMINO)PHENYL)-N-(3-(P-FLUOROPHENYL)-L-ALANYL)-L-ALANYL)-L-METHIONINE, ETHYL ESTER |

| SMILES | CCOC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--N |

| InChI Key | XPGDODOEEWLHOI-GSDHBNRESA-N |

Mechanism of Action

As a nitrogen mustard derivative, this compound's primary antitumour effect is achieved through its function as a bifunctional alkylating agent. This mechanism involves the formation of highly reactive electrophilic intermediates that covalently bind to nucleophilic sites on cellular macromolecules, most critically, DNA.

The bifunctional nature of this compound allows it to form covalent bonds at two different points, leading to the cross-linking of DNA. This can occur either on the same strand (intrastrand cross-link) or, more critically for cytotoxicity, between the two strands of the DNA double helix (interstrand cross-link). These interstrand cross-links prevent the separation of DNA strands, thereby blocking essential cellular processes like DNA replication and transcription. The resulting DNA damage, if not repaired, triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).

Development and Discontinuation

This compound's development was halted at a relatively advanced stage. It was in preregistration in Italy for Non-Hodgkin's lymphoma and had reached Phase II clinical trials for small cell lung cancer. The development was officially discontinued in January 2013.

Preclinical and Clinical Data

A comprehensive search of public-domain scientific literature and clinical trial registries did not yield specific quantitative data from preclinical or clinical studies of this compound. While it is known that preclinical studies demonstrated antitumor activity and that the drug advanced to Phase II trials, the detailed results, including efficacy and safety data, are not publicly available.

For a compound like this compound, preclinical evaluation would typically involve determining its cytotoxic potential against various cancer cell lines (in vitro) and its ability to inhibit tumor growth in animal models (in vivo). The table below illustrates the type of data that would be generated in such studies.

Table 1: Representative Preclinical Data (Data for this compound Not Publicly Available)

| Assay Type | Cell Line / Model | Key Parameter | Result |

|---|---|---|---|

| In Vitro Cytotoxicity | e.g., NCI-H69 (SCLC) | IC₅₀ (50% Inhibitory Conc.) | Data not available |

| In Vitro Cytotoxicity | e.g., Toledo (NHL) | IC₅₀ (50% Inhibitory Conc.) | Data not available |

| In Vivo Efficacy | e.g., SCLC Xenograft Mouse Model | Tumor Growth Inhibition (%) | Data not available |

| In Vivo Efficacy | e.g., NHL Xenograft Mouse Model | Increase in Lifespan (%) | Data not available |

Representative Experimental Protocols

The specific protocols used for the evaluation of this compound are not documented in publicly accessible sources. However, the following sections detail standard, widely accepted methodologies for key experiments in the preclinical development of anticancer agents. These protocols are representative of the techniques that would have been employed to characterize the activity of this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol assesses the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability.

Objective: To determine the concentration of a test compound that inhibits 50% of cancer cell growth (IC₅₀).

Materials:

-

Cancer cell lines of interest (e.g., lung, lymphoma)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

Test compound (this compound) stock solution in DMSO

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

-

96-well flat-bottom sterile microplates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader (absorbance at 570 nm)

Methodology:

-

Cell Seeding: Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer). Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the compound (e.g., from 0.01 µM to 100 µM). Include wells for vehicle control (medium with the same DMSO concentration as the highest compound dose) and untreated control (medium only).

-

Exposure: Incubate the plates for a specified exposure period (typically 48 or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

In Vivo Antitumor Efficacy: Xenograft Tumor Model

This protocol describes how to evaluate the antitumor activity of a compound in an immunodeficient mouse model bearing a human tumor.

Objective: To assess the ability of a test compound to inhibit the growth of human tumors implanted in mice.

Materials:

-

Immunodeficient mice (e.g., NOD-SCID or Nude mice, 6-8 weeks old)

-

Human cancer cells (e.g., 5-10 x 10⁶ cells per mouse)

-

Matrigel or similar basement membrane matrix (optional, can improve tumor take-rate)

-

Test compound formulated in a sterile vehicle suitable for injection (e.g., saline with 5% DMSO and 10% Tween 80)

-

Anesthesia (e.g., isoflurane)

-

Sterile syringes and needles

-

Digital calipers for tumor measurement

-

Animal balance

Methodology:

-

Cell Preparation: Harvest cancer cells from culture, wash with sterile PBS, and resuspend in a sterile solution (e.g., PBS or serum-free medium), potentially mixed 1:1 with Matrigel, to the desired concentration. Keep cells on ice until injection.

-

Tumor Implantation: Anesthetize the mice. Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of each mouse.

-

Tumor Growth and Grouping: Monitor the mice regularly for tumor growth. When tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Treatment Administration: Administer the test compound and vehicle control to their respective groups via the chosen route (e.g., intravenous, intraperitoneal) and schedule (e.g., once daily for 14 days). Record the body weight of each mouse before each treatment.

-

Monitoring: Measure tumor dimensions using digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2. Monitor animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration. At the endpoint, humanely euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Compare the mean tumor volumes and tumor weights between the treated and control groups. Calculate the percentage of Tumor Growth Inhibition (%TGI). Analyze body weight data as a measure of systemic toxicity. Statistical significance is typically determined using a t-test or ANOVA.

References

Ambamustine: A Discontinued Nitrogen Mustard Alkylating Agent

Ambamustine is a bifunctional alkylating agent belonging to the nitrogen mustard class of compounds, investigated for its antineoplastic properties. Developed initially by Proter and later by Abbott GmbH & Co. KG, the drug's development was ultimately discontinued.[1] This document provides a summary of the available information on the discovery, history, and mechanism of action of this compound, while also noting the limited publicly accessible data regarding its detailed experimental protocols and clinical findings.

Overview and History

This compound was classified as an antineoplastic agent intended for the treatment of specific cancers.[1] Its development reached the preregistration stage in Italy for non-Hodgkin's lymphoma and Phase II clinical trials for small cell lung cancer.[1] However, in January 2013, the development of this compound for both indications was officially discontinued.[1]

Mechanism of Action

As a nitrogen mustard compound, the primary mechanism of action of this compound is through its function as a DNA alkylating agent.[1] This process involves the formation of covalent bonds with DNA, leading to the cross-linking of DNA strands. The resulting DNA damage disrupts DNA replication and transcription, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.

The proposed cytotoxic activity of this compound is depicted in the following signaling pathway:

Caption: Proposed mechanism of action of this compound.

Preclinical and Clinical Development

Detailed quantitative data from preclinical studies and the results of the Phase II clinical trials for this compound are not widely available in the public domain. The discontinuation of its development has limited the publication of extensive datasets typically found for approved or later-stage investigational drugs.

Data and Experimental Protocols

A comprehensive search for detailed experimental protocols for the synthesis of this compound, as well as for the preclinical and clinical assays used to evaluate its efficacy and safety, did not yield specific methodologies. The proprietary nature of drug development and the early termination of the this compound program have likely contributed to the scarcity of this information.

Conclusion

This compound represents a discontinued effort in the development of nitrogen mustard-based chemotherapeutics. While its intended mechanism of action as a DNA alkylating agent is understood within the context of its chemical class, a detailed public record of its discovery, synthesis, and clinical evaluation is lacking. Researchers and professionals in drug development may find parallels in the well-documented history of similar agents, such as Bendamustine, to understand the broader context of this class of drugs. However, specific, in-depth technical information on this compound itself remains limited.

References

An In-depth Technical Guide to Ambamustine Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambamustine and its analogues, most notably Bendamustine, represent a unique class of bifunctional alkylating agents with a purine-like benzimidazole ring. This dual functionality contributes to a distinct mechanism of action that combines DNA damage with potential antimetabolite effects, rendering them effective against a range of hematological malignancies, including those resistant to traditional alkylating agents. This technical guide provides a comprehensive overview of the core aspects of this compound analogues, focusing on their synthesis, mechanism of action, structure-activity relationships, and relevant experimental protocols. Quantitative data on the cytotoxic activity of these compounds are presented in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their molecular interactions and evaluation processes.

Introduction

This compound is a nitrogen mustard derivative characterized by a benzimidazole heterocyclic moiety. While this compound itself is less extensively studied, its close analogue, Bendamustine, has garnered significant attention and regulatory approval for the treatment of chronic lymphocytic leukemia (CLL) and indolent B-cell non-Hodgkin lymphoma (NHL)[1][2][3]. The unique chemical structure of these compounds, which merges an alkylating group with a purine analogue-like ring, is thought to be responsible for their potent and broad-spectrum anticancer activity[2]. This guide will delve into the technical details of this compound analogues, with a primary focus on the wealth of data available for Bendamustine and its derivatives.

Chemical Structure and Synthesis

The core structure of this compound analogues consists of a 1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid backbone with a bis(2-chloroethyl)amino group attached to the benzimidazole ring. The synthesis of these compounds generally involves a multi-step process.

Representative Synthetic Route for Bendamustine

A common synthetic pathway for Bendamustine hydrochloride is outlined below. This process can be adapted for the synthesis of various analogues by modifying the starting materials and intermediates.

Experimental Protocol: Synthesis of Bendamustine Hydrochloride

This protocol is a representative synthesis compiled from various sources[4].

Step 1: Acylation of 2-chloro-5-nitroaniline

-

To a solution of 2-chloro-5-nitroaniline in a suitable solvent such as toluene, add glutaric anhydride at room temperature.

-

Heat the reaction mixture to approximately 80°C for 3 hours.

-

Cool the mixture to room temperature and filter the resulting precipitate.

-

Dry the solid to yield the intermediate N-(2-chloro-5-nitrophenyl)pentanediamic acid.

Step 2: Substitution with Methylamine

-

Add the intermediate from Step 1 to an aqueous solution of methylamine (e.g., 40%).

-

Heat the mixture to 50°C for 3 hours.

-

Cool to room temperature and adjust the pH to 4-5 with hydrochloric acid to precipitate the product.

-

Stir for 1 hour, filter, wash the solid with toluene, and dry to obtain 4-((4-methyl-2-nitrophenyl)amino)-4-oxobutanoic acid.

Step 3: Cyclization and Esterification

-

Suspend the product from Step 2 in absolute ethanol.

-

Add concentrated sulfuric acid dropwise while stirring.

-

Heat the reaction to reflux at 80°C for 3 hours.

-

Cool the reaction mixture and pour it into a saturated aqueous solution of potassium carbonate to precipitate the product.

-

Filter, wash with water, and dry to yield ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate.

Step 4: Reduction of the Nitro Group

-

The nitro group of the ester from Step 3 is reduced to an amino group. This can be achieved through various methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like ethanol or methanol.

Step 5: Alkylation of the Amino Group

-

The amino group of the resulting aniline derivative is alkylated with ethylene oxide to introduce the two hydroxyethyl groups.

-

This is typically followed by chlorination using a reagent like thionyl chloride (SOCl₂) to convert the hydroxyethyl groups into the reactive chloroethyl groups of the nitrogen mustard moiety.

Step 6: Hydrolysis and Salt Formation

-

The ester is hydrolyzed to the carboxylic acid, yielding Bendamustine.

-

The final product is then typically converted to its hydrochloride salt for improved stability and solubility by treating it with hydrochloric acid in a suitable solvent.

Mechanism of Action

The cytotoxic effects of this compound analogues are primarily attributed to their ability to induce extensive and durable DNA damage. The mechanism is multifaceted and involves several key processes:

-

DNA Alkylation: The bis(2-chloroethyl)amino group is a classic nitrogen mustard moiety that forms covalent bonds with electron-rich sites on DNA bases, particularly the N7 position of guanine. This leads to the formation of monoadducts and subsequent inter- and intrastrand cross-links, which interfere with DNA replication and transcription, ultimately triggering cell death.

-

Purine Analogue Properties: The benzimidazole ring bears a structural resemblance to purine nucleosides. This feature may contribute to the drug's activity by interfering with DNA repair pathways or by being mistakenly incorporated into nucleic acids, although the primary mechanism is considered to be alkylation.

-

Induction of Apoptosis: Bendamustine has been shown to induce apoptosis through both p53-dependent and p53-independent pathways. This is a significant advantage as it allows the drug to be effective against tumors with mutated or non-functional p53, which are often resistant to other chemotherapies. The apoptotic cascade is initiated by the DNA damage response and involves the upregulation of pro-apoptotic proteins like PUMA and NOXA, leading to the activation of BAX and BAK and the subsequent release of mitochondrial apoptogenic factors.

-

Generation of Reactive Oxygen Species (ROS): Bendamustine treatment can lead to the generation of ROS within cancer cells, which contributes to its cytotoxic effects by causing oxidative damage to cellular components.

-

Inhibition of Mitotic Checkpoints: The extensive DNA damage caused by these analogues can also lead to the inhibition of mitotic checkpoints, resulting in mitotic catastrophe and cell death.

Signaling Pathway for Bendamustine-Induced Apoptosis

The following diagram illustrates the key signaling events leading to apoptosis following treatment with Bendamustine.

Caption: Bendamustine-induced apoptosis signaling pathway.

Structure-Activity Relationship (SAR) and Quantitative Data

The cytotoxic potency of this compound analogues can be significantly influenced by modifications to their chemical structure. A study on Bendamustine and its ester derivatives has provided valuable insights into these structure-activity relationships.

Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of Bendamustine and several of its ester derivatives against a panel of human cancer cell lines.

| Compound | Chemical Moiety | Cell Line | Cancer Type | IC50 (µM) |

| 1 | Bendamustine | Jeko-1 | Mantle Cell Lymphoma | 37.8 |

| 1 | Bendamustine | Z-138 | Mantle Cell Lymphoma | > 200 |

| 1 | Bendamustine | U-937 | Histiocytic Lymphoma | 114 |

| 1 | Bendamustine | A-673 | Rhabdomyosarcoma | > 200 |

| 1 | Bendamustine | HT-29 | Colorectal Carcinoma | 129 |

| 1 | Bendamustine | NCI-H460 | Large Cell Lung Cancer | 113 |

| 1 | Bendamustine | A-375 | Malignant Melanoma | 127 |

| 2 | Ethyl ester | Jeko-1 | Mantle Cell Lymphoma | 1.8 |

| 2 | Ethyl ester | Z-138 | Mantle Cell Lymphoma | 5.8 |

| 2 | Ethyl ester | U-937 | Histiocytic Lymphoma | 3.5 |

| 2 | Ethyl ester | A-673 | Rhabdomyosarcoma | 11.2 |

| 2 | Ethyl ester | HT-29 | Colorectal Carcinoma | 12.3 |

| 2 | Ethyl ester | NCI-H460 | Large Cell Lung Cancer | 6.0 |

| 2 | Ethyl ester | A-375 | Malignant Melanoma | 11.0 |

| 5 | Pyrrolidinoethyl ester | Jeko-1 | Mantle Cell Lymphoma | 0.3 |

| 5 | Pyrrolidinoethyl ester | Z-138 | Mantle Cell Lymphoma | 2.1 |

| 5 | Pyrrolidinoethyl ester | U-937 | Histiocytic Lymphoma | 1.2 |

| 5 | Pyrrolidinoethyl ester | A-673 | Rhabdomyosarcoma | 1.8 |

| 5 | Pyrrolidinoethyl ester | HT-29 | Colorectal Carcinoma | 2.0 |

| 5 | Pyrrolidinoethyl ester | NCI-H460 | Large Cell Lung Cancer | 0.9 |

| 5 | Pyrrolidinoethyl ester | A-375 | Malignant Melanoma | 1.9 |

Data extracted from Huber et al., 2015.

The data clearly indicate that esterification of the carboxylic acid moiety of Bendamustine leads to a significant increase in cytotoxic potency. In particular, the basic pyrrolidinoethyl ester (Compound 5) demonstrated substantially lower IC50 values across all tested cell lines compared to the parent compound. This enhanced activity is attributed to increased cellular accumulation of the ester derivatives.

Experimental Protocols for Biological Evaluation

Cell Viability and IC50 Determination (MTT Assay)

The following is a generalized protocol for determining the cytotoxic effects of this compound analogues on adherent cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

This compound analogue stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader (absorbance at 490-570 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound analogue in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO at the highest concentration used for dilutions).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

After incubation, add 20 µL of MTT solution to each well.

-

Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software with a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope).

-

Experimental Workflow for IC50 Determination

The following diagram illustrates the workflow for determining the IC50 value of an this compound analogue.

Caption: Experimental workflow for IC50 determination.

Conclusion

This compound analogues, particularly Bendamustine and its derivatives, are a promising class of anticancer agents with a unique mechanism of action that makes them effective against a variety of malignancies, including chemoresistant tumors. The ability to induce apoptosis through both p53-dependent and independent pathways, coupled with their distinct DNA-damaging properties, underscores their therapeutic potential. The structure-activity relationship studies, which show a marked increase in potency with esterification, provide a clear direction for the design of next-generation analogues with improved efficacy. The experimental protocols and workflows detailed in this guide offer a practical framework for researchers engaged in the synthesis and biological evaluation of these important compounds. Further research into the nuanced aspects of their interaction with cellular machinery will undoubtedly pave the way for the development of more targeted and effective cancer therapies.

References

- 1. Bendamustine | C16H21Cl2N3O2 | CID 65628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bendamustine as a model for the activity of alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

The Pharmacological Profile of Ambamustine: An In-depth Technical Guide

An Introduction to a Novel Alkylating Agent

Ambamustine is a novel, experimental bifunctional alkylating agent belonging to the nitrogen mustard class of compounds.[1][2] Its chemical formula is C29H39Cl2FN4O4S.[1][3] While preclinical and early clinical development of this compound was initiated, its progression was ultimately discontinued for indications in non-Hodgkin's lymphoma and small cell lung cancer.[2] Consequently, publicly available, in-depth pharmacological data specifically for this compound is limited.

However, its structural and functional classification places it in close relation to the well-characterized and clinically approved alkylating agent, Bendamustine. Bendamustine, with its unique purine-like benzimidazole ring, exhibits a distinct and potent antitumor activity. This technical guide will therefore provide a comprehensive overview of the pharmacological profile of Bendamustine as a surrogate to elucidate the likely mechanisms and properties of this compound, while clearly noting the distinction. This report is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: A Multi-Faceted Approach to Cytotoxicity

Bendamustine's primary mechanism of action is the alkylation of DNA, a characteristic of nitrogen mustards. This process involves the formation of covalent bonds with DNA bases, leading to both intra-strand and inter-strand cross-links. These cross-links disrupt the normal processes of DNA replication and transcription, ultimately triggering cell death. Unlike other alkylating agents, the DNA damage induced by Bendamustine is more extensive and durable.

Beyond simple DNA alkylation, Bendamustine's cytotoxicity is augmented by the induction of multiple cell death pathways, including apoptosis and mitotic catastrophe.

Induction of Apoptosis

Bendamustine activates the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. The process is initiated by a robust DNA damage response (DDR).

DNA Damage Response and Apoptotic Signaling Pathway

Caption: Bendamustine-induced DNA damage response leading to apoptosis.

Cell Cycle Arrest

Bendamustine also exerts its cytotoxic effects by inducing cell cycle arrest, primarily at the G2/M and S phases. The specific phase of arrest appears to be concentration-dependent. This arrest prevents damaged cells from progressing through mitosis, providing an additional mechanism for cell death.

Cell Cycle Checkpoint Activation by Bendamustine

Caption: Bendamustine-induced activation of cell cycle checkpoints.

Pharmacodynamics: In Vitro Cytotoxicity

The cytotoxic activity of Bendamustine has been evaluated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a broad range of efficacy, particularly in hematological malignancies.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| ATL cell lines (mean) | Adult T-cell Leukemia | 44.9 ± 25.0 | |

| MCL cell lines (mean) | Mantle Cell Lymphoma | 21.1 ± 16.2 | |

| DLBCL/BL cell lines (mean) | Diffuse Large B-cell Lymphoma / Burkitt Lymphoma | 47.5 ± 26.8 | |

| MM cell lines (mean) | Multiple Myeloma | 44.8 ± 22.5 | |

| THP-1 | Acute Monocytic Leukemia | Not specified | |

| Myeloma cell lines (range) | Multiple Myeloma | 35-65 µg/ml |

Pharmacokinetics

The pharmacokinetic profile of Bendamustine has been characterized in several clinical studies. Following intravenous administration, Bendamustine is rapidly eliminated from the plasma.

| Parameter | Value | Study Population | Reference |

| Cmax (90 mg/m² dose) | 7.2 ± 3.3 µg/mL | Relapsed/refractory indolent B-cell NHL and MCL | |

| Cmax (120 mg/m² dose) | 8.6 ± 4.5 µg/mL | Relapsed/refractory indolent B-cell NHL and MCL | |

| tmax | ~1 hour (end of infusion) | Relapsed/refractory indolent B-cell NHL and MCL | |

| Elimination Half-life (t½) | 28-32 minutes | Relapsed/refractory indolent B-cell NHL and MCL | |

| Volume of Distribution (Vz) | 16.7 ± 8.7 L | Relapsed/refractory indolent B-cell NHL and MCL | |

| Metabolism | Primarily by hydrolysis to inactive metabolites (HP1, HP2); minor pathway via CYP1A2 to active metabolites (M3, M4) | N/A | |

| Protein Binding | >95% (primarily to albumin) | N/A |

Metabolic Pathway of Bendamustine

Caption: Major and minor metabolic pathways of Bendamustine.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The cytotoxicity of Bendamustine is commonly determined using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Protocol Outline:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with serial dilutions of Bendamustine for a specified duration (e.g., 72 hours).

-

MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is read at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: The IC50 values are calculated from the dose-response curves.

Cell Cycle Analysis: Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is utilized to analyze the effects of Bendamustine on the cell cycle distribution.

Protocol Outline:

-

Cell Treatment: Cells are treated with Bendamustine at various concentrations for a defined period (e.g., 24 hours).

-

Cell Fixation: Cells are harvested and fixed in cold 70% ethanol.

-

Staining: Fixed cells are stained with a solution containing propidium iodide and RNase A.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Interpretation: The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined from the DNA content histograms.

Protein Expression Analysis: Western Blotting

Western blotting is employed to investigate the expression and phosphorylation status of proteins involved in the signaling pathways modulated by Bendamustine.

Protocol Outline:

-